9-(Triphenylmethoxy)-9H-xanthene
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Overview
Description
9-(Triphenylmethoxy)-9H-xanthene: is an organic compound that belongs to the class of xanthene derivatives It is characterized by the presence of a xanthene core structure substituted with a triphenylmethoxy group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Triphenylmethoxy)-9H-xanthene typically involves the reaction of xanthene derivatives with triphenylmethanol under acidic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the triphenylmethoxy group on the xanthene core. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-(Triphenylmethoxy)-9H-xanthene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced xanthene derivatives.
Substitution: The compound can participate in substitution reactions, where the triphenylmethoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Oxidized xanthene derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Substituted xanthene derivatives with various functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, 9-(Triphenylmethoxy)-9H-xanthene is used as a building block for the synthesis of more complex molecules
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: In the materials science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 9-(Triphenylmethoxy)-9H-xanthene involves its interaction with molecular targets through its triphenylmethoxy and xanthene moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, where the compound influences cellular responses by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Xanthene: The parent compound of 9-(Triphenylmethoxy)-9H-xanthene, which lacks the triphenylmethoxy group.
Triphenylmethanol: A precursor in the synthesis of this compound, which contains the triphenylmethoxy group but lacks the xanthene core.
Fluorescein: A well-known xanthene derivative used as a fluorescent dye, which shares the xanthene core structure but has different substituents.
Uniqueness: this compound is unique due to the presence of both the xanthene core and the triphenylmethoxy group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
61307-90-2 |
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Molecular Formula |
C32H24O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
9-trityloxy-9H-xanthene |
InChI |
InChI=1S/C32H24O2/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)34-31-27-20-10-12-22-29(27)33-30-23-13-11-21-28(30)31/h1-23,31H |
InChI Key |
BWXVKXFORYGZRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4C5=CC=CC=C5OC6=CC=CC=C46 |
Origin of Product |
United States |
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